2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline is a chemical compound with the molecular formula C15H12F3N2S. It features a quinoxaline core substituted with a trifluoromethylphenyl group and a sulfanyl group. This compound is classified under heterocyclic compounds, specifically within the category of quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline typically involves the reaction of quinoxaline derivatives with trifluoromethylbenzenesulfonyl chloride. The process is generally executed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid produced during the reaction.
The molecular structure of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline features:
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline can undergo various chemical reactions:
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline involves its interaction with biological targets, particularly proteins and enzymes. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The sulfonyl moiety can form strong interactions with target proteins, potentially inhibiting their activity through competitive binding. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic amino acids, further stabilizing the compound-protein complex.
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline has significant applications in scientific research:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject of study in both synthetic organic chemistry and pharmacology.
Quinoxaline, a bicyclic heterocycle formed by the fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile. The compound "2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline" (Chemical Formula: C₁₅H₉F₃N₂S; CAS: 338394-52-8) exemplifies strategic functionalization of this core structure. As depicted in Table 1, its molecular architecture integrates three key elements: a quinoxaline moiety providing planar rigidity, a sulfanyl (‒S‒) linker enabling conformational flexibility, and a 3-(trifluoromethyl)phenyl group conferring enhanced electronic properties. This combination positions the compound at the intersection of targeted drug design and multifunctional therapeutics [1] [2].
Table 1: Key Identifiers of 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
Property | Value | Source |
---|---|---|
CAS Registry Number | 338394-52-8 | Ambeed [1] |
Molecular Formula | C₁₅H₉F₃N₂S | PubChem [2] |
IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline | PubChem [2] |
Related Sulfonyl Derivative | 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline (CAS: 338977-88-1) | PubChem [3] |
Structural Analog | 2-(Trifluoromethyl)quinoxaline (CAS: 148853-42-3) | Sigma-Aldrich |
Quinoxaline derivatives exhibit broad-spectrum biological activities attributable to their molecular hybridization capacity and electronic diversity. The scaffold’s nitrogen atoms facilitate hydrogen bonding with biological targets, while its aromatic system permits π-π stacking interactions. These features underpin the following therapeutic actions:
Table 2: Therapeutic Applications of Quinoxaline Derivatives
Therapeutic Area | Mechanism of Action | Example Compounds |
---|---|---|
Oncology | Topoisomerase II inhibition | XK469 [7] |
PI3K/Akt pathway suppression | Chloroquinoxaline sulfonamide [7] | |
Anti-Infectives | Viral polymerase inhibition | Benzo[g]quinoxaline derivatives [5] |
Bacterial gyrase binding | Sulfaquinoxaline [7] | |
CNS Disorders | T-type calcium channel blockade | Quinoxaline carboxamides [8] |
The pharmacological versatility arises from the scaffold’s synthetic tractability, allowing regioselective modifications at C2, C3, N1, or C6/C7 positions. Such modifications fine-tune target selectivity and optimize pharmacokinetic profiles [7].
Functionalization at the C2 position of quinoxaline with sulfanyl and trifluoromethylphenyl groups constitutes a rational drug design strategy to enhance bioactivity and druggability. Each moiety contributes distinct physicochemical and electronic properties:
Metabolic Stability: Sulfanyl groups resist oxidative degradation better than typical thioethers, improving pharmacokinetic half-lives.
Trifluoromethyl (‒CF₃) Group:
Table 3: Impact of Trifluoromethyl Group on Physicochemical Properties
Property | Without ‒CF₃ | With ‒CF₃ | Biological Consequence |
---|---|---|---|
Log P (Lipophilicity) | ~2.0–2.5 | ~3.0–3.5 | Enhanced cellular uptake |
Metabolic Half-life | Moderate (<2h) | Extended (>4h) | Reduced dosing frequency |
Aromatic π-Electron Density | Higher | Lower | Improved receptor stacking |
The synergistic combination of these groups creates a "molecular elevator" effect: the sulfanyl linker positions the trifluoromethylphenyl group optimally within hydrophobic enzyme pockets, while the quinoxaline core engages in hydrogen bonding with catalytic residues. This design is validated in patented compounds where analogous structures show low nanomolar activity against viral proteases and cancer-associated kinases [5] [7] [8].
The strategic integration of sulfanyl and trifluoromethyl functionalities into the quinoxaline scaffold exemplifies rational medicinal chemistry. Future research should explore structure-activity relationships of substituents at the quinoxaline C3 position and investigate synergistic effects with additional pharmacophores. Such efforts will expand the therapeutic relevance of this hybrid chemotype.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1